molecular formula C11H13NO4 B164699 2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid CAS No. 128396-72-5

2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid

Cat. No. B164699
M. Wt: 223.22 g/mol
InChI Key: BOCRKJXJVVHHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid, also known as Homocysteine thiolactone (HTL), is an amino acid derivative that has gained significant attention in the scientific community due to its unique properties. HTL is synthesized from homocysteine, a non-proteinogenic amino acid, and is involved in various biochemical and physiological processes.

Mechanism Of Action

HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification can alter the function of proteins, leading to various diseases. HTL can also react with other biomolecules, such as lipids and DNA, leading to further damage and dysfunction.

Biochemical And Physiological Effects

HTL has been shown to have various biochemical and physiological effects. HTL can modify the function of proteins, leading to protein dysfunction and disease. HTL has also been linked to oxidative stress, inflammation, and apoptosis. Elevated levels of HTL in the blood have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer.

Advantages And Limitations For Lab Experiments

HTL has several advantages for lab experiments, including its ability to modify proteins and its biomarker potential for various diseases. However, there are also limitations to using HTL in lab experiments, including its potential toxicity and the difficulty in measuring HTL levels accurately.

Future Directions

There are several future directions for research on HTL. One area of research is to further understand the mechanism of HTL's protein modification and dysfunction. Another area of research is to develop new biomarkers for diseases using HTL. Additionally, there is potential for HTL as a therapeutic target for various diseases. Further research on the advantages and limitations of using HTL in lab experiments is also needed.
Conclusion:
In conclusion, HTL is a unique amino acid derivative that has gained significant attention in the scientific community for its role in protein modification and as a biomarker for various diseases. HTL can be synthesized from homocysteine and has various biochemical and physiological effects. While there are advantages to using HTL in lab experiments, there are also limitations to its use. Future research on HTL's mechanism of action, biomarker potential, and therapeutic applications is needed to further understand its role in disease and potential for treatment.

Synthesis Methods

HTL can be synthesized by reacting homocysteine with thionyl chloride in the presence of methanol. The reaction produces HTL as a white crystalline solid, which can be purified by recrystallization. The yield of HTL is approximately 80%, and the purity can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

HTL has been extensively studied for its role in protein modification and as a biomarker for various diseases. HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification has been linked to various diseases, including cardiovascular disease, Alzheimer's disease, and cancer. HTL has also been found to be a biomarker for cardiovascular disease, as elevated levels of HTL in the blood have been associated with an increased risk of heart disease.

properties

CAS RN

128396-72-5

Product Name

2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(2-hydroxybenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14)(H,15,16)

InChI Key

BOCRKJXJVVHHNE-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O

synonyms

Alanine, N-(2-hydroxybenzoyl)-2-methyl-

Origin of Product

United States

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